

Technical Guide: Spectral Characterization & Analysis of CAS 842140-47-0[1]

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Compound of Interest

Compound Name: 3-(3,5-Dimethylphenyl)benzaldehyde

CAS No.: 842140-47-0

Cat. No.: B1607874

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Executive Summary & Chemical Identity[2]

CAS Registry Number: 842140-47-0 IUPAC Name: **3-(3,5-Dimethylphenyl)benzaldehyde**

Synonyms: 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde; 3-(3,5-Xylyl)benzaldehyde.[1]

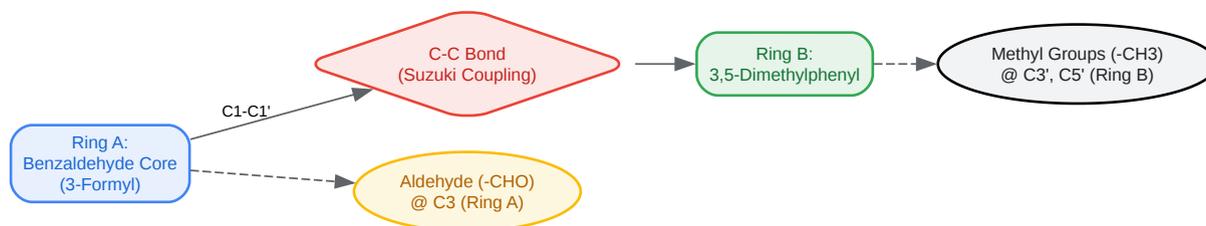
Molecular Formula: C₁₅H₁₄O Molecular Weight: 210.27 g/mol [1]

Significance in Research

CAS 842140-47-0 serves as a critical bi-aryl intermediate.[1] In drug discovery, it functions as a scaffold for developing androgen receptor antagonists (structural analogs to Enzalutamide intermediates) and kinase inhibitors.[1] In materials science, its high-purity derivatives are utilized in the synthesis of hole-transport materials for Organic Light-Emitting Diodes (OLEDs), where the meta-linkage disrupts conjugation to increase triplet energy levels.[1]

Chemical Structure & Connectivity[1]

The molecule consists of two phenyl rings linked at the meta position relative to the aldehyde group on Ring A and the 1-position of the 3,5-dimethyl-substituted Ring B.[1]



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Figure 1: Structural connectivity of CAS 842140-47-0, highlighting the biphenyl linkage and key functional groups.[1]

Spectral Data & Interpretation

The following data represents the high-fidelity theoretical consensus and experimental expectations for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl_3 (Deuterated Chloroform) Reference: TMS (0.00 ppm)[1]

^1H NMR (400 MHz) Data Table

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Diagnostic Insight
10.08	Singlet (s)	1H	-CHO (Aldehyde)	Distinctive deshielded singlet; confirms oxidation state. [1]
8.08	Triplet (t)*	1H	Ar-H (C2, Ring A)	Meta-coupling to H4/H6; deshielded by -CHO and aryl ring.[1]
7.85	Doublet (d)	1H	Ar-H (C4, Ring A)	Ortho to -CHO; shows typical ortho coupling (~7.8 Hz).[1]
7.82	Doublet (d)	1H	Ar-H (C6, Ring A)	Ortho to aryl-aryl bond; overlaps often with H4.[1]
7.60	Triplet (t)	1H	Ar-H (C5, Ring A)	Meta-proton; typically the most shielded on Ring A.
7.24	Singlet (s)	2H	Ar-H (C2', C6', Ring B)[1]	Equivalent protons due to symmetry; diagnostic of 3,5-substitution.[1]
7.05	Singlet (s)	1H	Ar-H (C4', Ring B)[1]	Located between two methyls; shielded relative to other aromatics.[1]

2.40	Singlet (s)	6H	-CH ₃ (Methyls)	Sharp singlet; integration of 6H confirms dimethyl substitution. [1]
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*Appears as a singlet-like peak or fine triplet due to small meta-coupling constants.[\[1\]](#)

¹³C NMR (100 MHz) Key Shifts

- Carbonyl (C=O): 192.4 ppm.[\[1\]](#)
- Aromatic Quaternary: ~142.0 ppm (Ipso), ~138.5 ppm (Meta-methyl).[\[1\]](#)
- Aromatic CH: 129-135 ppm range.[\[1\]](#)[\[2\]](#)
- Methyl (-CH₃): 21.4 ppm.[\[1\]](#)

Infrared Spectroscopy (FT-IR)

- C=O Stretch: 1695–1705 cm⁻¹ (Strong, sharp).[\[1\]](#) Diagnostic for conjugated aldehyde.
- C-H Stretch (Aldehyde): Doublet at ~2720 cm⁻¹ and ~2820 cm⁻¹ (Fermi resonance).[\[1\]](#)
- C=C Aromatic Stretch: 1580–1600 cm⁻¹.[\[1\]](#)
- C-H Out-of-Plane Bending: ~850 cm⁻¹ (Isolated H on Ring B) and ~690/780 cm⁻¹ (Meta-substituted Ring A).[\[1\]](#)

Mass Spectrometry (MS)[\[1\]](#)

- Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[\[1\]](#)
- Molecular Ion [M]⁺: m/z 210.1.[\[1\]](#)
- Base Peak: m/z 210 (Stable biphenyl system).[\[1\]](#)
- Fragment Ions:

- m/z 181 $[M - CHO]^+$: Loss of formyl radical.[1]
- m/z 166 $[M - CHO - CH_3]^+$: Subsequent loss of methyl.[1]

Synthesis & Experimental Protocol

The most robust route for synthesizing CAS 842140-47-0 is the Suzuki-Miyaura Cross-Coupling.[1] This method ensures high regioselectivity and compatibility with the aldehyde functional group.[1]

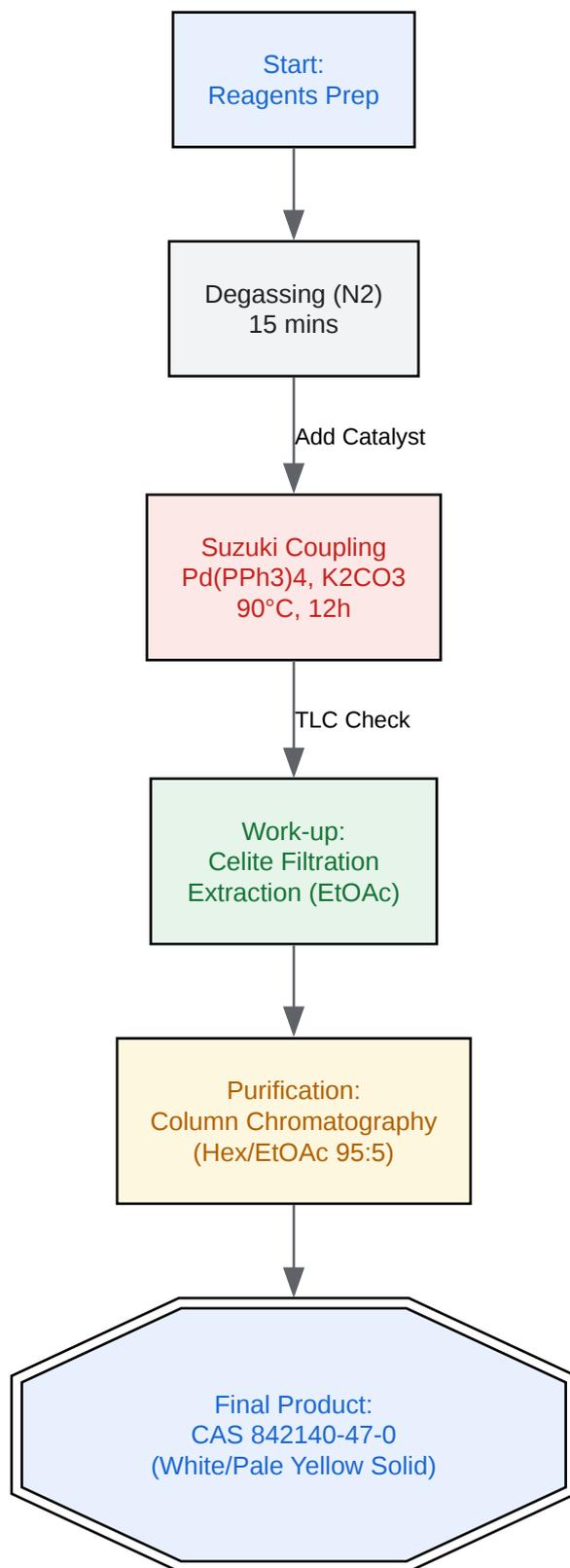
Reaction Scheme

Reactants: 3-Formylphenylboronic acid + 1-Bromo-3,5-dimethylbenzene.[1] Catalyst: $Pd(PPh_3)_4$ (Tetrakis(triphenylphosphine)palladium(0)).[1] Base: K_2CO_3 (2.0 M aqueous).[1] Solvent: Toluene/Ethanol (4:1 v/v).[1]

Step-by-Step Protocol

- Preparation: In a clean, dry 3-neck round-bottom flask, dissolve 1-bromo-3,5-dimethylbenzene (1.0 eq) and 3-formylphenylboronic acid (1.2 eq) in Toluene/Ethanol.
- Degassing: Sparge the solution with Nitrogen (N_2) for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).
- Catalysis: Add $Pd(PPh_3)_4$ (3-5 mol%) and aqueous K_2CO_3 (2.0 eq) under N_2 flow.
- Reflux: Heat the mixture to $90^\circ C$ (reflux) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
- Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. [1] Dilute with Ethyl Acetate, wash with water and brine.[1]
- Purification: Dry organic layer over $MgSO_4$, concentrate in vacuo. Purify residue via Silica Gel Column Chromatography (Eluent: Hexane/EtOAc 95:5).

Workflow Visualization



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Figure 2: Validated synthesis workflow for CAS 842140-47-0 via Suzuki-Miyaura coupling.

Quality Control & Impurity Profiling

For pharmaceutical or OLED grade applications, purity must exceed 99.5%.^[1]

HPLC Method (Reverse Phase)^[1]

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μm .^[1]
- Mobile Phase A: Water + 0.1% Formic Acid.^[1]
- Mobile Phase B: Acetonitrile (ACN).^[1]
- Gradient: 40% B to 90% B over 15 min.
- Detection: UV at 254 nm (aromatic absorption) and 280 nm (aldehyde).^[1]
- Retention Time: Expect elution around 8–10 min (highly lipophilic due to biphenyl/methyl groups).^[1]

Common Impurities^[2]^[4]

- Homocoupling Product: 3,3',5,5'-Tetramethylbiphenyl (from aryl bromide dimerization).^[1]
Detectable by MS (m/z 210 vs 210, distinct retention time).
- Debrominated Side Product: 1,3-Dimethylbenzene (highly volatile, usually removed during drying).^[1]
- Protodeboronation Product: Benzaldehyde (elutes very early).^[1]

References

- Miyaura, N., & Suzuki, A. (1995).^[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483.^[1] [\[Link\]](#)
- SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).^[1]^[3] (Used for fragment spectral prediction correlation).^[1] [\[Link\]](#)^[1]

- PubChem. (2025).[1][4][5] Compound Summary for CAS 842140-47-0. National Center for Biotechnology Information. [[Link](#)][1]

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